4-Amino-7-nitrobenzofurazan

Übersicht

Beschreibung

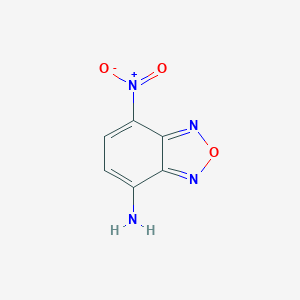

4-Amino-7-nitrobenzofurazan is a chemical compound known for its strong fluorescence properties. It belongs to the benzofurazan family, which is characterized by a benzene ring fused with a furan ring. The presence of an amino group at the 4-position and a nitro group at the 7-position makes this compound highly reactive and useful in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-nitrobenzofurazan typically involves the nucleophilic substitution of halogens from 4-halo-7-nitrobenzofurazan. The halogen can be either chlorine or fluorine. For instance, 4-chloro-7-nitrobenzofurazan (NBD-chloride) reacts with primary amines to form this compound derivatives .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in solvents like dimethylformamide or acetonitrile, and the product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-7-nitrobenzofurazan undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Primary amines, secondary amines, and other nucleophiles in solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Nucleophilic Substitution: Various 4-substituted-7-nitrobenzofurazan derivatives.

Reduction: 4,7-Diaminobenzofurazan.

Oxidation: Oxidized derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Protein and Lipid Labeling

NBD derivatives are extensively utilized in the labeling of proteins and lipids due to their strong fluorescent properties. The compound can react with amino acids, particularly cysteine, to form stable fluorescent adducts. This reaction is highly selective, allowing researchers to track protein interactions and conformational changes in biological systems .

Drug Development

The anti-leukemic and immunosuppressive activities of NBD derivatives have been documented, highlighting their potential as therapeutic agents. Studies have shown that certain NBD compounds exhibit monoamine oxidase inhibiting activity, which is relevant for treating neurological disorders .

Fluorescent Probes

NBD serves as a fluorescent probe in various analytical techniques. Its ability to undergo fluorescence quenching in the presence of transition metal ions is leveraged to study complex media and biological membranes . The compound's photophysical properties make it suitable for applications in chemosensing and environmental monitoring.

Chromogenic Reagents

Recent advancements have led to the development of NBD derivatives that function as chromogenic reagents for detecting specific analytes in solution. These reagents change color upon reaction with target substances, facilitating quantitative analysis in biochemical assays .

Hydrogels and Drug Delivery Systems

NBD derivatives are being explored for incorporation into hydrogel matrices for controlled drug delivery systems. Hydrogels offer biocompatibility and can be engineered to release drugs in response to physiological conditions, making them ideal for pharmaceutical applications . The interaction of NBD with hydrophilic networks allows for the effective encapsulation and release of therapeutic agents.

Case Studies

Wirkmechanismus

The mechanism of action of 4-Amino-7-nitrobenzofurazan involves its ability to act as a fluorescent probe. The compound’s fluorescence properties are due to the presence of the nitro and amino groups, which facilitate electron transfer and energy absorption/emission processes. In biological systems, it can bind to specific molecular targets, such as proteins or nucleic acids, allowing for their detection and quantification .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-7-nitrobenzofurazan (NBD-chloride): Used as a precursor in the synthesis of 4-Amino-7-nitrobenzofurazan.

4-Methoxy-7-nitrobenzofurazan: Another derivative with similar fluorescence properties.

4-Phenoxy-7-nitrobenzofurazan: Known for its strong fluorescence and used in similar applications.

Uniqueness: this compound is unique due to its strong fluorescence and reactivity, making it highly valuable in various scientific and industrial applications. Its ability to form stable derivatives with different functional groups further enhances its versatility .

Biologische Aktivität

4-Amino-7-nitrobenzofurazan (NBD) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structural characteristics, and various biological activities of NBD, supported by data tables and research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-chloro-7-nitrobenzofurazan with various amines. The resulting compounds can be characterized using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and NMR spectroscopy.

Key Synthesis Parameters

- Solvents Used : Methanol-water mixtures and acetonitrile.

- Base : Sodium hydrogen carbonate.

- Yield : Varies depending on the specific derivative synthesized, with yields reported up to 85% for certain derivatives .

Spectral Characteristics

The spectral data reveal significant absorption bands:

- UV-Vis Absorption : Two main bands at 312–390 nm and 430–480 nm.

- Fluorescence Excitation Maximum : 468 nm, indicating potential applications in fluorescence-based assays .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antioxidant Activity

NBD has demonstrated strong antioxidant properties. In studies measuring Total Antioxidant Capacity (TAC), NBD derivatives showed significant activity compared to ascorbic acid, a standard antioxidant reference .

Anti-Cancer Activity

Research indicates that NBD derivatives possess antileukemic properties. For instance, certain derivatives have shown cytotoxic effects against leukemia cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Anti-Infective Properties

NBD has been investigated for its anti-infective potential against various pathogens. Studies indicate efficacy against:

- Viruses : Including HIV and Influenza.

- Bacteria : Demonstrating antibacterial activity against several strains .

Case Studies

-

Fluorescent Probe for Malondialdehyde Detection

A study developed 4-hydrazinyl-7-nitrobenzofurazan as a fluorescent probe for detecting malondialdehyde (MDA), a biomarker for oxidative stress. This probe exhibited high sensitivity and selectivity in biological samples, highlighting its utility in oxidative stress research . -

Antileukemic Activity Assessment

A comparative study evaluated the antileukemic effects of various NBD derivatives on different leukemia cell lines. The results indicated that specific modifications to the NBD structure enhanced cytotoxicity, providing insights into designing more effective antileukemic agents .

Eigenschaften

IUPAC Name |

4-nitro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKOGLINWAPXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345103 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-91-4 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Amino-7-nitrobenzofurazan interact with reactive oxygen species (ROS)? What are the downstream effects of this interaction?

A1: this compound (NBD) derivatives, specifically those with a phenol group attached, act as fluorescent sensors for ROS, particularly oxygen-centered radicals. [] These sensors are initially non-fluorescent. Upon encountering peroxyl radicals in an aqueous solution, they undergo a hydrogen transfer reaction. [] This reaction releases the highly fluorescent N-methyl-4-amino-7-nitrobenzofurazan (MNBDA) and 1,4-benzoquinone. [] This shift from a non-fluorescent to a fluorescent state allows for the detection and quantification of ROS in biological systems. [, ]

Q2: What is the molecular formula and weight of NBD? What spectroscopic data is available for its characterization?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of NBD, they highlight key spectroscopic data. NBD derivatives exhibit characteristic UV-Vis absorption and fluorescence properties. [, , ] For instance, MNBDA, a common NBD derivative, shows an excitation maximum at 468 nm and an emission maximum at 537 nm in acetonitrile. [] Researchers use these spectroscopic properties for quantitative analysis and detection of NBD derivatives in various applications. [, ]

Q3: How does the structure of NBD derivatives influence their fluorescence properties and reactivity?

A3: The structure of NBD derivatives significantly impacts their fluorescence and reactivity. Introducing steric bulk near the reactive site, such as adding ortho-methyl groups, improves the performance of NBD-based fluorescent sensors for ROS. [] This modification is thought to enhance fluorescence by hindering potential quenching pathways. Additionally, studies on N-substituted 4-amino-7-nitrobenzofurazans demonstrate a correlation between the substituent's electronic properties (quantified by Taft's polar substituent constants) and the wavelength of the long-wave band in their VIS spectra. [] This finding suggests a relationship between the electron-donating or withdrawing nature of the substituent and the energy levels involved in the molecule's electronic transitions, influencing its fluorescence properties.

Q4: How is computational chemistry used in research related to NBD?

A4: Computational chemistry plays a crucial role in understanding and predicting the behavior of NBD derivatives. Researchers utilize computational methods to investigate the impact of structural modifications on sensor performance. [] Additionally, Quantitative Structure-Property Relationship (QSPR) studies, which correlate molecular structure with physicochemical properties, are employed to analyze the hydrophobicity, UV-Vis absorption, and fluorescence properties of novel NBD derivatives. [] These computational approaches provide valuable insights for designing and optimizing NBD-based sensors and probes.

Q5: What are the applications of NBD derivatives beyond ROS detection?

A5: Besides their role as ROS sensors, NBD derivatives find application in detecting other analytes. N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) serves as a reagent for determining aldehydes and ketones in air monitoring. [] This compound reacts with carbonyl compounds to form hydrazones, which can be separated and analyzed using HPLC. [] The high molar absorptivities and absorption maxima of MNBDH derivatives in the visible range offer improved sensitivity and selectivity compared to traditional reagents like DNPH. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.